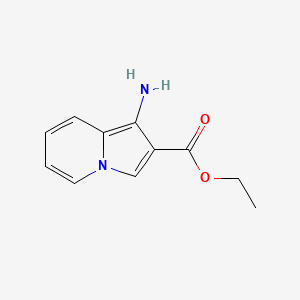

Ethyl 1-aminoindolizine-2-carboxylate

Beschreibung

Ethyl 1-aminoindolizine-2-carboxylate is a nitrogen-containing heterocyclic compound characterized by an indolizine core fused with a bicyclic system (1-azabicyclo[4.3.0]nonane). The amino group at position 1 and the ethyl carboxylate moiety at position 2 distinguish it from other indolizine derivatives. Indolizines are pharmacologically significant due to their anti-inflammatory, antitumor, and enzyme-inhibitory properties .

Eigenschaften

IUPAC Name |

ethyl 1-aminoindolizine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)8-7-13-6-4-3-5-9(13)10(8)12/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBMIMQXDSHFSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CC=CC2=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Three-Component Reaction of Aminopyridines, Acetylenic Diesters, and α-Halo Ketones

A highly efficient method for synthesizing ethyl 1-aminoindolizine-2-carboxylate derivatives involves a one-pot reaction of aminopyridines, dialkyl acetylenedicarboxylates, and α-halo ketones. The mechanism proceeds via zwitterionic intermediates (Figure 1), where aminopyridine reacts with acetylenic diester to form a zwitterion, which subsequently reacts with the α-halo ketone to cyclize into the indolizine skeleton.

Optimization :

-

Solvent : Dichloromethane or tetrahydrofuran (THF) at ambient temperature.

-

Reagents : 3-Aminopyridine (1 mmol), dimethyl acetylenedicarboxylate (1 mmol), and phenacyl bromide (1 mmol).

-

Yield : 85–90% after column chromatography (hexane/ethyl acetate).

Key Insight : The electrophilicity of the α-halo ketone’s carbonyl group dictates regioselectivity. For example, phenacyl bromide (5a) favors indolizine formation over-oxazines due to its strong electrophilicity.

Cyclization Strategies via Acyl Chloride Intermediates

Thionyl Chloride-Mediated Esterification

This compound can be synthesized from 1-aminoindolizine-2-carboxylic acid through an acyl chloride intermediate. This method adapts protocols used for ethyl 1H-indole-2-carboxylate:

Procedure :

-

Acyl Chloride Formation : 1-Aminoindolizine-2-carboxylic acid (3.1 mmol) is stirred in SOCl₂ (19 mL) at 0°C for 1 h.

-

Esterification : The resulting oil is dissolved in absolute ethanol (17 mL) and stirred overnight.

-

Isolation : The product is vacuum-filtered and recrystallized from methanol, yielding 93% pure crystals.

Advantages : High purity and crystallinity, suitable for X-ray diffraction analysis.

Microwave-Assisted Synthesis

One-Pot Microwave Method

A rapid, solvent-efficient approach employs microwave irradiation to synthesize ethyl 3-substituted-7-methylindolizine-1-carboxylates, adaptable for the 1-amino derivative:

Conditions :

-

Reagents : 7-Methylindolizine precursor (1.07 mmol), triethylamine (base), and acetonitrile (solvent).

-

Irradiation : 100°C for 5 min.

Comparison of Bases and Solvents :

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | Acetonitrile | 100 | 90 |

| NaOH | Acetonitrile | 100 | 86 |

| K₂CO₃ | Tetrahydrofuran | 100 | 74 |

Microwave methods reduce reaction times from hours to minutes while improving yields.

Lithiation-Based Functionalization

Direct Lithiation of Indolizine Precursors

Lithiation at position 5 of 2-tert-butylindolizine, followed by iodination, demonstrates a pathway for functionalizing the indolizine core:

Procedure :

-

Lithiation : 2-tert-Butylindolizine (5.78 mmol) is treated with n-butyllithium (6.35 mmol) and TMEDA in THF at −20°C for 2 h.

-

Iodination : Iodine (6.35 mmol) in THF is added, yielding 5-iodo-2-tert-butylindolizine (82%).

Application : This method could introduce amino groups via subsequent substitution reactions.

Stability and Regioselectivity Challenges

This compound is less stable than its 3-amino isomer due to steric and electronic factors. Key stabilization strategies include:

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-aminoindolizine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted indolizine derivatives .

Wissenschaftliche Forschungsanwendungen

Ethyl 1-aminoindolizine-2-carboxylate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 1-aminoindolizine-2-carboxylate involves its interaction with various molecular targets and pathways. It can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

- Ethyl 7-Acetyl-3-(4-substituted benzoyl)indolizine-1-carboxylates (e.g., 2a-r): These derivatives feature acetyl and benzoyl groups at positions 7 and 3, respectively, synthesized via pyridinium N-methylide reactions with alkynes in DMF/K₂CO₃ .

- Diethyl Indolizine-1,2-dicarboxylates (e.g., 2i): The dual carboxylate groups increase hydrophilicity but reduce steric flexibility compared to the amino-substituted analogue .

Spectroscopic and Physicochemical Properties

Table 1: Key Spectroscopic Data Comparison

- Amino Group Impact: The N-H stretch (IR) and deshielded protons in NMR distinguish the amino derivative from acetyl/benzoyl analogues .

Table 2: Anticancer and COX-2 Inhibitory Activity

- Anticancer Activity: 7-Acetyl derivatives (e.g., 2b, 2q) show moderate activity against cervical cancer cells, but the amino variant’s polarity might reduce membrane permeability, offsetting target affinity gains .

- Enzyme Inhibition: The amino group could improve COX-2 binding via H-bonding, as seen in 4-CN-substituted analogues (IC₅₀ ~6–7 µM) .

Stability and Reactivity

- Carboxylic Acid Derivatives: this compound may resist hydrolysis compared to methyl indolizine-2-carboxylate, which converts to acid under strong acidic/basic conditions .

- Amide Formation: Unlike 2-carboxamides (requiring harsh conditions for carboxylate activation), the amino group enables direct functionalization, e.g., Schotten-Baumann acylation .

Biologische Aktivität

Ethyl 1-aminoindolizine-2-carboxylate is a compound characterized by its unique indolizine structure, which includes an ethyl ester and amino group. This structure contributes to its potential biological activities, including antimicrobial and anticancer properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can form hydrogen bonds with proteins and enzymes, which may inhibit their activity. This interaction is essential for its potential therapeutic effects, particularly in antimicrobial and anticancer applications.

Key Mechanisms:

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes, which is critical for its anticancer properties.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for further research in treating infections.

Biological Activities

Research indicates that this compound and its analogs possess a range of biological activities:

- Anticancer : The compound has shown promise in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial : Exhibits activity against several bacterial strains, indicating potential use as an antibiotic.

- Anti-inflammatory : Preliminary studies suggest that it may reduce inflammation by inhibiting COX-2 enzyme activity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 2-aminoindolizine-1-carboxylate | Contains an indole ring | Exhibits different biological activities |

| Methyl 6-amino-4-isobutoxy-indole-2-carboxylate | Indole structure with isobutoxy group | Potentially useful in synthesizing pharmaceuticals |

| Indole-2-carboxylates | Indole ring with carboxylic acid | Broad spectrum of biological activities |

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The IC50 values were comparable to established anticancer agents, suggesting its potential as a therapeutic agent.

- Antimicrobial Efficacy : In vitro tests revealed that this compound effectively inhibited the growth of multiple bacterial strains, including resistant strains. This suggests its potential utility in treating infections where conventional antibiotics fail.

- COX-2 Inhibition : Research highlighted the compound's ability to inhibit the COX-2 enzyme, a target for anti-inflammatory drugs. The IC50 values were found to be competitive with existing COX inhibitors like Celecoxib .

Q & A

Basic Research Question

- NMR : H and C NMR are essential for confirming the indolizine scaffold and substituent positions. For example, the ethyl ester group typically shows a triplet at ~1.3 ppm (H) and a quartet at ~4.3 ppm (H), while aromatic protons resonate between 6.5–8.5 ppm .

- IR : The ester carbonyl (C=O) stretch appears at ~1700–1750 cm, and amino groups (NH) show broad peaks near 3300–3500 cm .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight. For example, Ethyl 7-amino-3-(4-methoxybenzoyl)indolizine-1-carboxylate exhibits a [M+H] peak at m/z 398, matching its molecular formula .

What are the challenges in resolving crystal structures of indolizine derivatives using X-ray crystallography?

Advanced Research Question

Crystallizing indolizine derivatives is challenging due to their planar, aromatic structures, which often lead to stacking interactions and poor crystal quality. SHELX programs (e.g., SHELXL) are widely used for refinement, but twinning or low-resolution data (<1.0 Å) may require iterative cycles of electron density mapping and restraint adjustments . For example, in a study of ethyl 5,6-dihydroxybenzofuran-3-carboxylate, hydrogen bonding networks (O–H···O) were critical for stabilizing the crystal lattice, but disorder in the ethyl group required isotropic displacement parameter (U) constraints .

How can stereoselectivity be controlled in the synthesis of indolizine derivatives?

Advanced Research Question

Stereoselectivity in indolizine synthesis depends on chiral catalysts or auxiliaries. For aziridine-derived indolizines (e.g., N-(1-phenylethyl)aziridine-2-carboxylates), ring-opening reactions with nucleophiles (e.g., amines) under kinetic vs. thermodynamic control can dictate stereochemistry. Using enantiopure catalysts like BINOL-phosphoric acids enhances enantiomeric excess (ee) by stabilizing transition states through hydrogen bonding . Solvent polarity also impacts selectivity; non-polar solvents (e.g., toluene) favor axial attack, while polar solvents (e.g., DMSO) promote equatorial pathways .

What biological activities have been reported for indolizine derivatives, and how are these assessed?

Basic Research Question

Indolizines exhibit diverse bioactivities, including calcium channel blockade, 5-HT receptor antagonism, and antimicrobial effects. For example, ethyl 7-amino-3-(4-methoxybenzoyl)indolizine-1-carboxylate showed antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) via agar dilution assays . In vitro screening typically involves:

- Enzyme assays : Measuring IC values against target enzymes (e.g., PLA).

- Cell-based assays : Assessing cytotoxicity (MTT assay) or receptor antagonism (cAMP signaling).

- Molecular docking : Predicting binding modes to receptors like histamine H .

What are the best practices for analyzing contradictory data in spectroscopic results?

Advanced Research Question

Contradictions in spectroscopic data (e.g., unexpected splitting in NMR or inconsistent HRMS peaks) require systematic validation:

Repetition : Re-run experiments under identical conditions to rule out artifacts.

Cross-validation : Compare with alternative techniques (e.g., X-ray crystallography if NMR is ambiguous) .

Computational modeling : Use DFT calculations to predict NMR chemical shifts or IR vibrations and compare with experimental data .

Impurity analysis : Employ HPLC-MS to identify byproducts or degradation compounds .

How can computational methods support the design of new indolizine-based compounds?

Advanced Research Question

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic feasibility. For example, DFT optimized the geometry of ethyl 5,6-dihydroxybenzofuran-3-carboxylate, confirming hydrogen-bonding interactions observed crystallographically .

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions to prioritize candidates for synthesis.

- QSAR models : Correlate structural features (e.g., logP, polar surface area) with bioactivity to design analogs with improved pharmacokinetics .

What strategies are effective in derivatizing this compound for medicinal chemistry applications?

Advanced Research Question

- Acylation/alkylation : React the amino group with acyl chlorides or alkyl halides to introduce lipophilic moieties. For example, coupling with 4-methoxybenzoyl chloride enhanced antibacterial activity in related compounds .

- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid (using NaOH/EtOH) for salt formation or conjugation with targeting vectors .

- Ring functionalization : Introduce halogens or nitro groups via electrophilic substitution to modulate electronic properties and binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.